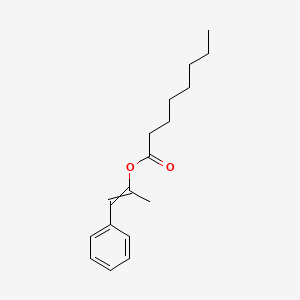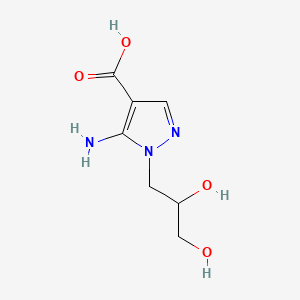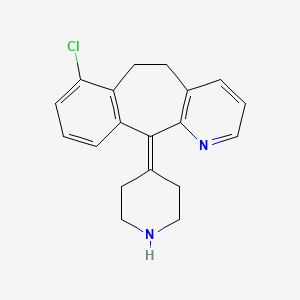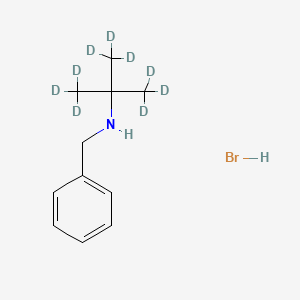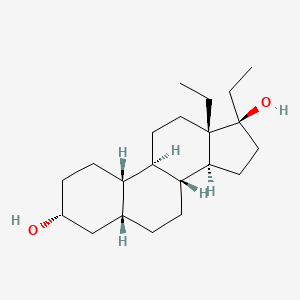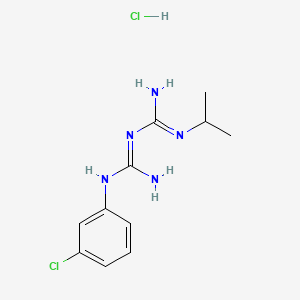
1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17Cl2N5 and its molecular weight is 290.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride, also known as m-CPBG, is the serotonin (5-HT) receptor subtype 5-HT3 . This receptor plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system .
Mode of Action
m-CPBG acts as an agonist at the 5-HT3 receptor . It selectively binds to the 5-HT3 receptor over other serotonin receptor subtypes . This binding triggers a series of biochemical reactions that result in the activation of the receptor .
Biochemical Pathways
Upon activation of the 5-HT3 receptor, m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . These actions suggest that m-CPBG affects the biochemical pathways involved in nerve signal transmission and cellular response to stimuli .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The activation of the 5-HT3 receptor by m-CPBG has several effects. It induces bradycardia , an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats . This suggests that m-CPBG may have potential effects on heart rate regulation .
Biochemical Analysis
. . .
Biochemical Properties
1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride interacts with the 5-HT3 serotonin receptor . It acts as an allosteric agonist and modulator of this receptor . The nature of these interactions involves binding to the receptor, which leads to changes in its conformation and activity .
Cellular Effects
The effects of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride on cells are primarily mediated through its action on the 5-HT3 serotonin receptor . By acting as an agonist for this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride involves its binding to the 5-HT3 serotonin receptor . As an allosteric agonist and modulator, it can induce changes in the conformation of the receptor, leading to alterations in its activity .
Properties
CAS No. |
1071546-52-5 |
|---|---|
Molecular Formula |
C11H17Cl2N5 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |
InChI Key |
TUBIBEKUWYLPLO-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |
Synonyms |
N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


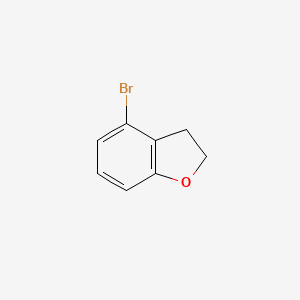
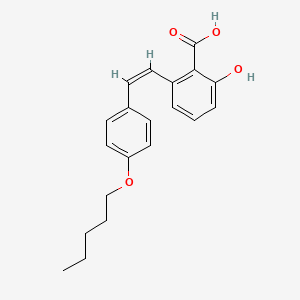
![2,6-Methanopyrano[3,2-b]pyrrole(9CI)](/img/new.no-structure.jpg)

